Quinolizinium, 1-bromo-, bromide
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Overview
Description
Quinolizinium, 1-bromo-, bromide is a compound belonging to the quinolizinium family, which are cationic aromatic heterocycles. These compounds are known for their unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of a bromine atom in the quinolizinium structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolizinium, 1-bromo-, bromide typically involves the reaction of quinolines with bromine-containing reagents. One common method is the bromination of quinolizinium precursors using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction parameters and minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Quinolizinium, 1-bromo-, bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinolizinium derivatives.
Oxidation: Formation of quinolizinium oxides.
Reduction: Formation of reduced quinolizinium derivatives.
Scientific Research Applications
Quinolizinium, 1-bromo-, bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of quinolizinium, 1-bromo-, bromide involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal structure and function of the DNA helix. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and cell division. Additionally, the compound can generate reactive oxygen species upon UV-A irradiation, causing DNA damage and cell death .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]quinolizinium bromide: Similar in structure but with different substitution patterns, leading to variations in DNA-binding affinity and photodamaging properties.
3-arylnaphtho[1,2-b]quinolizinium bromide: Exhibits fluorosolvatochromic properties and is used in the development of fluorescent probes.
Uniqueness
Quinolizinium, 1-bromo-, bromide is unique due to its specific bromine substitution, which enhances its reactivity and potential for various chemical transformations. Its ability to intercalate with DNA and generate reactive oxygen species upon UV-A irradiation makes it a valuable compound for studying DNA interactions and developing new therapeutic agents .
Properties
CAS No. |
77199-08-7 |
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Molecular Formula |
C9H7Br2N |
Molecular Weight |
288.97 g/mol |
IUPAC Name |
1-bromoquinolizin-5-ium;bromide |
InChI |
InChI=1S/C9H7BrN.BrH/c10-8-4-3-7-11-6-2-1-5-9(8)11;/h1-7H;1H/q+1;/p-1 |
InChI Key |
CQESUBZGIUTWHQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+]2C=CC=C(C2=C1)Br.[Br-] |
Origin of Product |
United States |
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